N-[4-(acetylamino)phenyl]-2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide
Overview
Description
N-[4-(acetylamino)phenyl]-2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an acetylamino group, a phenyl group, and a triazinyl sulfanyl group, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazinyl sulfanyl group to a thiol or thioether.
Substitution: Nucleophilic substitution reactions can replace the acetylamino group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce derivatives with different functional groups .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. The triazinyl sulfanyl group is particularly important for its ability to form stable complexes with metal ions, which can influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(Acetylamino)phenyl]sulfinyl}phenyl)acetamide: Shares a similar structure but with a sulfinyl group instead of a sulfanyl group.
Azithromycin Related Compound H: Contains an acetylamino phenyl group but differs in its overall structure and applications.
Uniqueness
N-[4-(acetylamino)phenyl]-2-{[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]sulfanyl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and undergo various chemical transformations makes it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
N-(4-acetamidophenyl)-2-[(4,6-dianilino-1,3,5-triazin-2-yl)sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N7O2S/c1-17(33)26-20-12-14-21(15-13-20)27-22(34)16-35-25-31-23(28-18-8-4-2-5-9-18)30-24(32-25)29-19-10-6-3-7-11-19/h2-15H,16H2,1H3,(H,26,33)(H,27,34)(H2,28,29,30,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCBHGILLMOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N7O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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